molecular formula C17H14N4S B11437827 4-(Benzylsulfanyl)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline

4-(Benzylsulfanyl)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline

Cat. No.: B11437827
M. Wt: 306.4 g/mol
InChI Key: RZVQTCTUZVVXOC-UHFFFAOYSA-N
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Description

4-(Benzylsulfanyl)-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline is a heterocyclic compound that belongs to the class of triazoloquinoxalines. This compound is characterized by the presence of a benzylsulfanyl group attached to the fourth position and a methyl group attached to the first position of the triazoloquinoxaline core. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzylsulfanyl)-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 1-chloro-2-hydrazinoquinoxaline with an appropriate aldehyde, followed by cyclization using an oxidation-reduction mechanism with chloranil . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale production might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylsulfanyl)-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzylsulfanyl group to a benzylthiol group.

    Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, benzylthiol derivatives, and various substituted triazoloquinoxalines.

Scientific Research Applications

4-(Benzylsulfanyl)-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(benzylsulfanyl)-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline involves its interaction with specific molecular targets and pathways. It has been shown to upregulate pro-apoptotic proteins such as Bcl-2-associated X protein and caspase-3 and -9, while downregulating pro-survival proteins like Bcl-2 . This modulation of apoptotic pathways leads to the induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the benzylsulfanyl group in 4-(benzylsulfanyl)-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions. This makes it distinct from other triazoloquinoxaline derivatives and highlights its potential for specialized applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C17H14N4S

Molecular Weight

306.4 g/mol

IUPAC Name

4-benzylsulfanyl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline

InChI

InChI=1S/C17H14N4S/c1-12-19-20-16-17(22-11-13-7-3-2-4-8-13)18-14-9-5-6-10-15(14)21(12)16/h2-10H,11H2,1H3

InChI Key

RZVQTCTUZVVXOC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3N=C2SCC4=CC=CC=C4

Origin of Product

United States

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